molecular formula C12H17N3O6S B13755163 Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt CAS No. 112997-71-4

Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt

Cat. No.: B13755163
CAS No.: 112997-71-4
M. Wt: 331.35 g/mol
InChI Key: PJTSBQRUAGJNLY-UHFFFAOYSA-N
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Description

Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with an acetylamino sulfonyl phenyl group attached. The presence of the monoammonium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt typically involves multiple steps. The initial step often includes the formation of the butanoic acid backbone, followed by the introduction of the acetylamino sulfonyl phenyl group through a series of reactions. Common reagents used in these reactions include acetic anhydride, sulfonyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability. The use of advanced purification methods, such as crystallization and chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.

Scientific Research Applications

Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of enzyme activity and protein interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt involves its interaction with specific molecular targets and pathways. The acetylamino sulfonyl phenyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-
  • Butanoic acid, 2-(acetylamino)-4-amino-, (2S)-
  • Butanoic acid, 4-(acetylamino)-2-amino-

Uniqueness

Butanoic acid, 4-((4-((acetylamino)sulfonyl)phenyl)amino)-4-oxo-, monoammonium salt is unique due to its specific structure, which includes both an acetylamino sulfonyl phenyl group and a butanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

112997-71-4

Molecular Formula

C12H17N3O6S

Molecular Weight

331.35 g/mol

IUPAC Name

azanium;4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate

InChI

InChI=1S/C12H14N2O6S.H3N/c1-8(15)14-21(19,20)10-4-2-9(3-5-10)13-11(16)6-7-12(17)18;/h2-5H,6-7H2,1H3,(H,13,16)(H,14,15)(H,17,18);1H3

InChI Key

PJTSBQRUAGJNLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)[O-].[NH4+]

Origin of Product

United States

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